molecular formula C13H10Br2N2OS B3162853 N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide CAS No. 882081-52-9

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide

Cat. No. B3162853
CAS RN: 882081-52-9
M. Wt: 402.11 g/mol
InChI Key: HHKAGUKJUZSFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as DBPSPA, is a compound that has been widely used in scientific research. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide acts as a competitive antagonist of the GABA-A receptor, binding to the receptor and preventing the binding of GABA. This results in a decrease in the inhibitory neurotransmitter activity of the GABA-A receptor, leading to an increase in excitability in the central nervous system.
Biochemical and Physiological Effects:
N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for precise targeting of this receptor in experiments. It is also relatively stable and easy to use in experiments. However, N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide has some limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors.

Future Directions

There are many potential future directions for research involving N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide. One area of interest is the development of new drugs that target the GABA-A receptor and its role in neurological disorders. Another area of interest is the study of the biochemical and physiological effects of N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide on other systems in the body. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide.

Scientific Research Applications

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide has been used in various scientific research applications, including the study of the GABA-A receptor and its role in neurological disorders such as epilepsy, anxiety, and insomnia. It has also been used in the development of new drugs that target the GABA-A receptor.

properties

IUPAC Name

N-(2,5-dibromophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2OS/c14-9-4-5-10(15)11(7-9)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAGUKJUZSFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dibromophenyl)-2-(2-pyridinylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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